Chlorosilane de diphényle

Vue d'ensemble

Description

Chlorodiphenylsilane is an organosilicon compound that can be used as a protecting group for alcohols and amines. It is also used as a reagent in cross-coupling reactions. In addition, it is used as a precursor in the synthesis of various silicon-containing compounds .

Synthesis Analysis

The direct reduction of alcohols using chlorodiphenylsilane as a hydride source in the presence of a catalytic amount of indium trichloride is described. Benzylic alcohols, secondary alcohols, and tertiary alcohols were effectively reduced to give the corresponding alkanes in high yields .

Molecular Structure Analysis

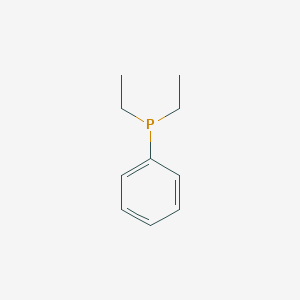

Chlorodiphenylsilane has a molecular formula of C12H11ClSi and a molecular weight of 218.75 . The structure contains a total of 26 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .

Chemical Reactions Analysis

Chlorodiphenylsilane is used in various chemical reactions. For instance, it is used in the direct reduction of alcohols, where it acts as a hydride source. This reaction is catalyzed by indium trichloride .

Physical And Chemical Properties Analysis

Chlorodiphenylsilane has a boiling point of 274.1±13.0 °C at 760 mmHg and a density of 1.118 g/mL at 25 °C . It has a refractive index of n20/D 1.578 (lit.) .

Applications De Recherche Scientifique

Groupe protecteur pour les alcools et les amines

Le chlorosilane de diphényle peut être utilisé comme groupe protecteur pour les alcools et les amines . En synthèse organique, les groupes protecteurs sont des groupes fonctionnels utilisés pour masquer temporairement les groupes réactifs afin d'éviter que des réactions indésirables ne se produisent.

Réactif dans les réactions de couplage croisé

Ce composé est également utilisé comme réactif dans les réactions de couplage croisé . Les réactions de couplage croisé sont des outils précieux en chimie organique pour la création de nouvelles liaisons carbone-carbone, une étape clé dans la synthèse de nombreux composés chimiques.

Précurseur dans la synthèse de composés contenant du silicium

Le this compound sert de précurseur dans la synthèse de divers composés contenant du silicium . Ces composés ont un large éventail d'applications, notamment dans les domaines de l'électronique, de la science des matériaux et des produits pharmaceutiques.

Mono- et di-allylation et allenylation sélectives des chlorosilanes

Il peut être utilisé comme réactif pour la mono- et la di-allylation et l'allenylation sélectives des chlorosilanes . Ce processus permet la synthèse de produits mono- ou di-allylés ou allenylés, qui peuvent être utilisés dans d'autres réactions chimiques.

Agent de couplage réactif pour la fonctionnalisation des surfaces de silice

Le this compound agit également comme un agent de couplage réactif pour la fonctionnalisation des surfaces de silice . Cette application est particulièrement utile dans le domaine de la science des matériaux, où les surfaces fonctionnalisées peuvent conférer aux matériaux des propriétés uniques.

Safety and Hazards

Chlorodiphenylsilane is known to cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

Diphenylchlorosilane, also known as Chlorodiphenylsilane, is an organosilicon compound that primarily targets alcohols and amines . It acts as a protecting group for these compounds, replacing the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates .

Mode of Action

The compound interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . This interaction is part of a protection and deprotection reaction, which has a high conversion rate, even leading to quantitative reactions . The compound is also used as a reagent in cross-coupling reactions .

Biochemical Pathways

Diphenylchlorosilane affects the biochemical pathways involved in the synthesis of various silicon-containing compounds . It can be used as a reactant for the selective mono- and di-allylation and allenylation of chlorosilanes in the presence of indium/base to synthesize mono- or di-allylated or allenylation products .

Result of Action

The result of Diphenylchlorosilane’s action is the formation of stable intermediates from silane-based compounds . These intermediates can then undergo further reactions. For example, it can be used in the synthesis of a host material for the fabrication of blue phosphorescent organic light-emitting diodes (OLEDs) .

Action Environment

The efficacy and stability of Diphenylchlorosilane can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a base in the reaction environment . .

Analyse Biochimique

Biochemical Properties

Diphenylchlorosilane plays a significant role in biochemical reactions, particularly in the protection and functionalization of biomolecules. It interacts with enzymes and proteins by forming stable silyl ethers with hydroxyl groups. This interaction is crucial in protecting sensitive functional groups during complex synthetic processes. Additionally, Diphenylchlorosilane is used in cross-coupling reactions, where it acts as a reagent to facilitate the formation of carbon-silicon bonds .

Cellular Effects

Diphenylchlorosilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modifying the activity of specific enzymes and proteins. For instance, Diphenylchlorosilane can inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. Moreover, its impact on gene expression can result in changes in protein synthesis and cellular responses .

Molecular Mechanism

The molecular mechanism of Diphenylchlorosilane involves its ability to form covalent bonds with biomolecules. It can bind to hydroxyl groups on proteins and enzymes, leading to the formation of stable silyl ethers. This binding interaction can inhibit or activate enzymes, depending on the specific context. Additionally, Diphenylchlorosilane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenylchlorosilane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term exposure to Diphenylchlorosilane may lead to gradual changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of Diphenylchlorosilane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, Diphenylchlorosilane can induce toxic effects, including cellular damage and disruption of metabolic processes. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing adverse outcomes in animal studies .

Transport and Distribution

Within cells and tissues, Diphenylchlorosilane is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the overall cellular response. Studying the transport and distribution of Diphenylchlorosilane provides insights into its cellular dynamics and potential therapeutic applications .

Propriétés

InChI |

InChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCITZMJNBYYMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883703 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1631-83-0 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(diphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key reaction Chlorodiphenylsilane is known for in organic synthesis?

A1: Chlorodiphenylsilane, in conjunction with Indium trichloride (InCl3) as a catalyst, offers a highly chemoselective method for the direct reduction of alcohols to alkanes []. This method has proven effective for various alcohols, including benzylic, secondary, and tertiary alcohols.

Q2: How does this reduction system compare to traditional methods using reagents like LiAlH4?

A2: The Chlorodiphenylsilane/InCl3 system exhibits remarkable chemoselectivity for hydroxyl groups, leaving other functional groups untouched. This is in stark contrast to traditional reducing agents like LiAlH4 or Zn/H+, which readily reduce a broader range of functional groups, such as esters, chloro, bromo, and nitro groups []. This selectivity makes Chlorodiphenylsilane/InCl3 a valuable tool for complex molecule synthesis where specific transformations are crucial.

Q3: Can you explain the mechanism of this reduction reaction using Chlorodiphenylsilane/InCl3?

A3: NMR studies have shed light on the reaction mechanism []. Initially, chlorodiphenylsilane reacts with the alcohol to form a hydrodiphenylsilyl ether intermediate. The InCl3 catalyst then acts as a Lewis acid, coordinating to the oxygen of the silyl ether to form an oxonium complex. This complex facilitates the cleavage of the C-O bond, with the silicon donating a hydride (H-) to the carbon, ultimately yielding the alkane product.

Q4: Beyond its use in alcohol reduction, has Chlorodiphenylsilane been employed in other synthetic applications?

A4: Yes, Chlorodiphenylsilane has shown utility in preparing unique organosilicon compounds. For instance, it serves as a crucial reagent in synthesizing 1,4-Bis(diphenylhydrosilyl)benzene, a compound known for its ability to reduce esters under radical conditions [].

Q5: Are there any reported applications of Chlorodiphenylsilane in material science?

A5: Research indicates that Chlorodiphenylsilane plays a role in synthesizing C60-silica hybrid materials []. Through hydrosilylation reactions, Chlorodiphenylsilane can be attached to C60 molecules, which can then be further processed via sol-gel techniques to produce hybrid C60-silica monoliths with potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.